Cas no 150323-35-6 ((S)-2-tert-Butylcarboxamide-4-tert-butoxycarbonylpiperazine)

(S)-2-tert-Butylcarboxamide-4-tert-butoxycarbonylpiperazine is a chiral piperazine derivative widely used as an intermediate in pharmaceutical synthesis and asymmetric catalysis. Its key advantages include high stereochemical purity, owing to the (S)-configuration, which is critical for enantioselective applications. The tert-butyl and tert-butoxycarbonyl (Boc) protecting groups enhance stability, facilitating handling and storage under standard conditions. This compound is particularly valuable in peptidomimetic and drug discovery research, where its structural rigidity and functional group compatibility enable precise modifications. Its well-defined reactivity profile makes it a reliable building block for constructing complex molecules with controlled chirality. Suitable for use under inert conditions, it offers consistent performance in demanding synthetic workflows.
(S)-2-tert-Butylcarboxamide-4-tert-butoxycarbonylpiperazine structure
150323-35-6 structure
Product Name:(S)-2-tert-Butylcarboxamide-4-tert-butoxycarbonylpiperazine
CAS No:150323-35-6
MF:C14H27N3O3
MW:285.382483720779
MDL:MFCD02682987
CID:65192
PubChem ID:9882310
Update Time:2025-06-08

(S)-2-tert-Butylcarboxamide-4-tert-butoxycarbonylpiperazine Chemical and Physical Properties

Names and Identifiers

    • (S)-tert-Butyl 3-(tert-butylcarbamoyl)piperazine-1-carboxylate
    • (S)-2-Tert-Butylcarboxamide-4-Tert-Butoxy-Carbonyl Piperazine
    • (S)-2-tert-Butylcarboxamide-4-tert-butoxycarbonyl piperazine
    • (S)-tert-Butyl 3-(tert-butylcarbamoyl)-piperazine-1-carboxylate
    • N-tert-Butyl-4-(tert-butoxycabonyl)-(S)-2-piperazine carboxamide
    • (S)-3-Boc-Piperazine-2-carboxylic acid tert-butylamide
    • tert-butyl (3S)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate
    • 1-Piperazinecarboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]-, 1,1-dimethylethyl ester, (S)-
    • (S)-2-tert-Butylcarboxamido-4-tert-butoxycarbonylpiperazine
    • S-BBP
    • R-BBP
    • CyclpropyiAcetylene,Efavirenz
    • (S)-4-BOC-PIPERAZINE-2-CARBOXY T-BUTYLAMIDE
    • (R)-4-BOC-PIPERAZINE-2-CARBOXY-T-BUTYLAMIDE
    • (S)-4-BOC-PIPERAZINE-2-CARBOXYL-T-BUTYLAMIDE
    • (R)-4-BOC-PIPERAZINE-2-CARBOXYL-T-BUTYLAMIDE
    • (S)-3-Boc-Piperazine-2-carboxylic acid tert-
    • (S)-4-BOC-PIPERAZINE-2-CARBOXY-TERT-BUTYLAMIDE
    • N-tert-Butyl-4-Boc-(S)-2-piperazine carboxamide
    • MFCD02682987
    • (s)-4-boc-piperazine-2-carboxyl-tert-butylamide
    • 1-Piperazinecarboxylic acid, 3-(((1,1-dimethylethyl)amino)carbonyl)-, 1,1-dimethylethyl ester, (S)-
    • tert-Butyl(S)-3-(tert-Butylcarbamoyl)piperazine-1-carboxylate
    • 150323-35-6
    • 1-PIPERAZINECARBOXYLIC ACID, 3-[[(1,1-DIMETHYLETHYL)AMINO]CARBONYL]-, 1,1-DIMETHYLETHYL ESTER, (3S)-
    • CS-0171836
    • 3-(((1,1-Dimethylethyl)amino)carbonyl)-1-piperazinecarboxylic acid 1,1-dimethylethyl ester -S
    • (s)-2-t-butylcarboxamide-4-t-butoxycarbonyl piperazine
    • (s)-3-tert-butylcarbamoyl-piperazine-1-carboxylic acid tert-butyl ester
    • NASIOHFAYPRIAC-JTQLQIEISA-N
    • (s) 3-tert-butylcarbamoyl-piperazine-1-carboxylic acid tert-butyl ester
    • (s)-2-tert-butylcarboxamide-4-tert-butoxycarbonylpiperazine
    • (s)-3-boc-piperazine-2-carboxylic acid tertbutylamide
    • 30XTH596WQ
    • AS-36799
    • n-tert-butyl-4-(tert-butoxycarbonyl)-(s)-2-piperazine carboxyamide
    • J-008685
    • SCHEMBL7367963
    • (3s)-(+)-1-boc-3-(t-butylcarboxamido)piperazine
    • (S)-3-Boc-piperazine-2-carboxylic acid tert butylamide
    • AKOS015907924
    • N-tert-Butyl-4-(tert-butoxycarbonyl)-(S)-2-piperazine carboxamide
    • UNII-30XTH596WQ
    • 2-tert-Butylcarboxamido-4-tert-butoxycarbonylpiperazine, (S)-
    • N-t-butyl-4-(1,1-dimethylethoxycarbonyl)-piperazine-2(S)-carboxamide
    • DTXSID50432337
    • (s)-tert-butyl3-(tert-butylcarbamoyl)piperazine-1-carboxylate
    • (s)-(+)-2-(tert-butylcarboxyamide)-4-tert-butoxycarbonylpiperazine
    • (S)-4-Boc-piperazine-2-carboxylic acid tert-butylamide
    • (S)-4-Boc-2-tert-Butylcarboxamide-piperazine
    • tert-butyl (S)-3-(tert-butylcarbamoyl)piperazine-1-carboxylate
    • B67349
    • (S)-2-tert-Butylcarboxamide-4-tert-butoxycarbonylpiperazine
    • MDL: MFCD02682987
    • Inchi: 1S/C14H27N3O3/c1-13(2,3)16-11(18)10-9-17(8-7-15-10)12(19)20-14(4,5)6/h10,15H,7-9H2,1-6H3,(H,16,18)/t10-/m0/s1
    • InChI Key: NASIOHFAYPRIAC-JTQLQIEISA-N
    • SMILES: O(C(C)(C)C)C(N1CCN[C@H](C(NC(C)(C)C)=O)C1)=O

Computed Properties

  • Exact Mass: 285.20500
  • Monoisotopic Mass: 285.20524173g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 369
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 70.7Ų

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.1±0.1 g/cm3
  • Melting Point: 105-109°C
  • Boiling Point: 437.039°C at 760 mmHg
  • Flash Point: 218.1±27.3 °C
  • PSA: 70.67000
  • LogP: 1.76760
  • Specific Rotation: +25°-+30° (c=1, MeOH)
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

(S)-2-tert-Butylcarboxamide-4-tert-butoxycarbonylpiperazine Security Information

(S)-2-tert-Butylcarboxamide-4-tert-butoxycarbonylpiperazine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(S)-2-tert-Butylcarboxamide-4-tert-butoxycarbonylpiperazine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:150323-35-6)(S)-2-tert-Butylcarboxamide-4-tert-butoxycarbonylpiperazine
Order Number:A3306
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:23
Price ($):200.0
Email:sales@amadischem.com

(S)-2-tert-Butylcarboxamide-4-tert-butoxycarbonylpiperazine Related Literature

Additional information on (S)-2-tert-Butylcarboxamide-4-tert-butoxycarbonylpiperazine

(S)-2-tert-Butylcarboxamide-4-tert-butoxycarbonylpiperazine (CAS No. 150323-35-6): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry

(S)-2-tert-Butylcarboxamide-4-tert-butoxycarbonylpiperazine (CAS No. 150323-35-6) is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is a derivative of piperazine, a versatile heterocyclic amine that forms the backbone of numerous pharmaceuticals. The presence of the tert-butylcarboxamide and tert-butoxycarbonyl (Boc) groups imparts specific chemical and biological properties that make it a valuable intermediate in drug discovery and development.

The structure of (S)-2-tert-Butylcarboxamide-4-tert-butoxycarbonylpiperazine is characterized by its chiral center, which is crucial for its biological activity. The tert-butylcarboxamide group provides additional steric hindrance and enhances the compound's stability, while the Boc group serves as a protecting group for the piperazine nitrogen, facilitating selective functionalization during synthesis. The combination of these functional groups results in a molecule with high chemical reactivity and specificity, making it an attractive candidate for various medicinal applications.

In terms of synthesis, (S)-2-tert-Butylcarboxamide-4-tert-butoxycarbonylpiperazine can be prepared through a multi-step process involving the protection of the piperazine nitrogen with tert-butoxycarbonyl (Boc) chloride, followed by the introduction of the tert-butylcarboxamide group via an amide coupling reaction. The chiral center can be introduced through asymmetric synthesis or resolution techniques, ensuring the desired enantiomeric purity. Recent advancements in catalytic asymmetric synthesis have significantly improved the efficiency and yield of this process, making it more accessible for large-scale production.

The biological activity of (S)-2-tert-Butylcarboxamide-4-tert-butoxycarbonylpiperazine has been extensively studied in various contexts. One notable application is its use as an intermediate in the synthesis of GABA receptor modulators. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and modulating its activity has therapeutic potential in treating conditions such as anxiety disorders, epilepsy, and sleep disorders. The tert-butylcarboxamide group in this compound has been shown to enhance binding affinity to GABA receptors, making it a valuable lead compound for further optimization.

Another area where (S)-2-tert-Butylcarboxamide-4-tert-butoxycarbonylpiperazine has shown promise is in the development of antiviral agents. Recent research has demonstrated that derivatives of this compound exhibit potent antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The mechanism of action involves inhibition of viral replication through interference with key viral enzymes or host cell receptors. This makes it a potential candidate for developing broad-spectrum antiviral drugs.

In addition to its therapeutic applications, (S)-2-tert-Butylcarboxamide-4-tert-butoxycarbonylpiperazine has also been explored as a tool compound in chemical biology research. Its unique structure allows it to serve as a scaffold for probing protein-protein interactions and enzymatic activities. For example, it has been used to study the binding kinetics and selectivity of G protein-coupled receptors (GPCRs), which are important targets for drug discovery. The ability to modify this compound through functional group manipulation provides researchers with a versatile platform for investigating complex biological systems.

The safety profile of (S)-2-tert-Butylcarboxamide-4-tert-butoxycarbonylpiperazine is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it suitable for further development as a drug candidate. However, ongoing research is necessary to fully understand its long-term effects and potential side effects.

In conclusion, (S)-2-tert-Butylcarboxamide-4-tert-butoxycarbonylpiperazine (CAS No. 150323-35-6) is a multifaceted compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features and biological activities make it an attractive candidate for developing novel therapeutics targeting various diseases. Continued research into its synthesis, biological properties, and safety profile will undoubtedly contribute to advancing our understanding and utilization of this important chemical entity.

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Amadis Chemical Company Limited
(CAS:150323-35-6)(S)-2-tert-Butylcarboxamide-4-tert-butoxycarbonylpiperazine
A3306
Purity:99%
Quantity:5g
Price ($):200.0
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